

Unveiling the Molecular Architecture of Fructooligosaccharide DP14: A Technical Guide

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Compound of Interest		
Compound Name:	Fructo-oligosaccharide DP14	
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This technical guide provides a comprehensive overview of the chemical structure and conformational properties of Fructo-oligosaccharide with a Degree of Polymerization of 14 (FOS DP14). This document is intended for researchers, scientists, and drug development professionals interested in the structural and functional aspects of long-chain fructans.

Chemical Structure

Fructo-oligosaccharide DP14 is a complex carbohydrate belonging to the inulin class of fructans. Its chemical formula is $C_{84}H_{142}O_{71}$ and it has a molecular weight of 2287.98 g/mol .[1] [2] The fundamental structure consists of a linear chain of 13 fructose units linked by $\beta(2 \rightarrow 1)$ glycosidic bonds, which is terminated by a single glucose molecule.[3][4] Fructans with a degree of polymerization of 10 or higher are generally classified as inulin.[5][6] This specific linkage pattern is characteristic of inulin-type fructans and is crucial for their physiological properties, including their resistance to digestion in the upper gastrointestinal tract.

Conformational Analysis

The three-dimensional conformation of FOS DP14 is critical for its biological activity and physical properties. While specific crystal structure data for FOS with a precise DP of 14 is not readily available, extensive research on inulin and other long-chain fructans provides significant insights into its likely conformation.



Inulin-type fructans with a degree of polymerization greater than eight have been shown to adopt a helical conformation.[7] Specifically, they can form a 5-fold helix.[7] In hydrated conditions, a six-fold helical structure has also been observed.[7][8] These helical structures are stabilized by intramolecular hydrogen bonds between the fructose units. The overall shape of the molecule is flexible and can be influenced by its environment, including solvent and temperature.

Table 1: Summary of Conformational Parameters for Inulin-Type Fructans

Parameter	Description	Typical Values/Observations
Helical Type	The arrangement of monosaccharide units in space.	Predominantly 5-fold or 6-fold right-handed helices have been proposed for inulin.[7]
Glycosidic Linkage	The bond connecting the fructose and glucose units.	$\beta(2 \rightarrow 1)$ for the fructose chain and $\alpha(1 \rightarrow 2)$ for the terminal glucose.[3][4]
Flexibility	The degree of movement within the molecular chain.	The molecule is considered flexible, with rotations possible around the glycosidic bonds.

Experimental Protocols for Structural Characterization

The determination of the chemical structure and conformation of FOS DP14 relies on a combination of advanced analytical techniques. The following sections detail the generalized experimental protocols for the most critical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for elucidating the primary structure and providing insights into the 3D conformation of oligosaccharides in solution.

Methodology:



- Sample Preparation: A 5-10 mg sample of purified FOS DP14 is dissolved in 0.5 mL of deuterium oxide (D₂O). A small amount of a suitable internal standard, such as acetone or trimethylsilylpropanoic acid (TSP), may be added for chemical shift referencing.
- 1D NMR Spectra Acquisition:
 - ¹H NMR: A standard one-pulse experiment is performed to obtain the proton spectrum.
 Key parameters include a spectral width of 10-15 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
 - ¹³C NMR: A proton-decoupled pulse sequence (e.g., zgpg30) is used to acquire the carbon spectrum. A wider spectral width (e.g., 200 ppm) and a longer acquisition time with a larger number of scans (e.g., 1024-4096) are typically required.
- 2D NMR Spectra Acquisition:
 - COSY (Correlation Spectroscopy): To establish proton-proton correlations within the same sugar residue.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms, aiding in the assignment of carbon signals.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations (2-3 bonds), which is crucial for determining the glycosidic linkages between sugar units.
 - NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame
 Overhauser Effect Spectroscopy): To identify through-space correlations between protons
 that are close in proximity, providing information about the 3D conformation.
- Data Analysis: The acquired spectra are processed (Fourier transformation, phasing, and baseline correction) and analyzed to assign all proton and carbon chemical shifts. The pattern of glycosidic linkages and the stereochemistry of the monosaccharide units are determined from the correlation spectra. Conformational information is derived from the NOESY/ROESY data.

Table 2: Typical NMR Chemical Shift Ranges for Inulin-Type Fructans



Atom	Chemical Shift (ppm)
Anomeric Protons (H-1 of Glc)	5.2 - 5.4
Other Sugar Protons	3.4 - 4.2
Anomeric Carbons (C-1 of Glc, C-2 of Fru)	92 - 105
Other Sugar Carbons	60 - 85

X-ray Crystallography

X-ray crystallography provides precise atomic-level information about the 3D structure of molecules in their crystalline state.

Methodology:

Crystallization:

- Solvent Selection: A suitable solvent system is identified. For inulins, mixtures of water and ethanol or other organic solvents are often used.
- Crystallization Technique: Vapor diffusion (hanging drop or sitting drop) is a common method. A concentrated solution of FOS DP14 is allowed to equilibrate with a reservoir solution containing a precipitant, leading to the slow growth of crystals.

Data Collection:

- A single, high-quality crystal is selected and mounted on a goniometer.
- The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
- Data is collected at a low temperature (e.g., 100 K) to minimize radiation damage.

Structure Determination and Refinement:

The diffraction data is processed to determine the unit cell dimensions and space group.



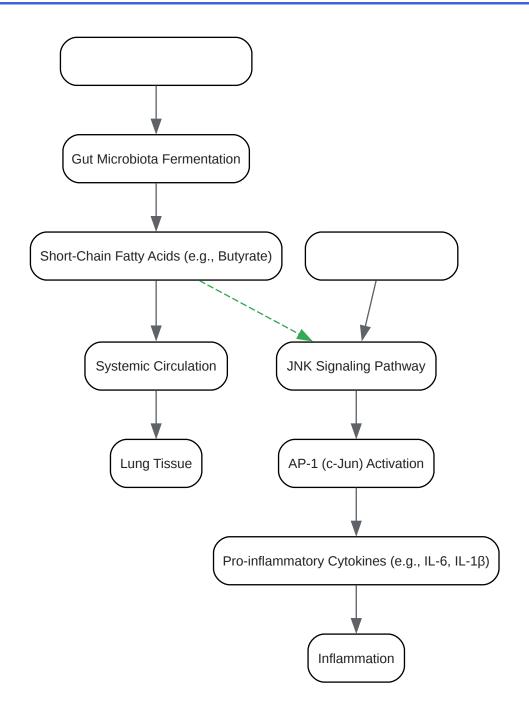
- The initial phases of the structure factors are determined using methods such as molecular replacement (if a similar structure is known) or direct methods.
- An initial electron density map is calculated, and a model of the molecule is built into the map.
- The model is refined against the experimental data to improve the fit and obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles.

Biological Signaling and Interactions

Fructo-oligosaccharides are known to exert biological effects, primarily through their interaction with the gut microbiota and subsequent modulation of host signaling pathways.

One identified pathway influenced by FOS is the c-Jun N-terminal kinase (JNK)/Jun pathway. Studies in animal models have shown that FOS can attenuate the production of pro-inflammatory cytokines by down-regulating this pathway in lung tissue.[2]



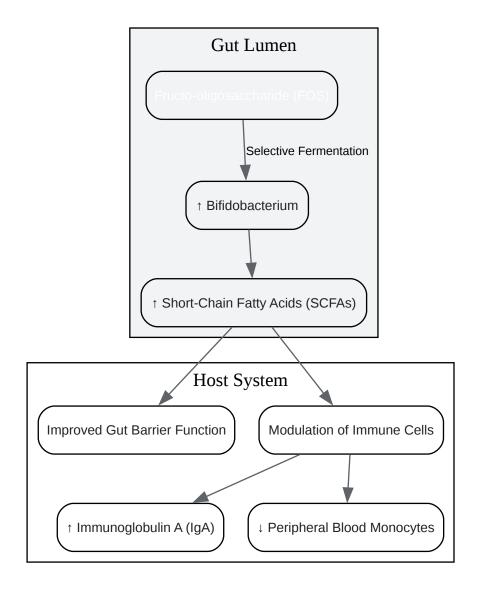


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FOS-mediated down-regulation of the JNK/Jun signaling pathway.

Furthermore, FOS generally impacts the gut ecosystem, leading to changes that can influence host immunity. The fermentation of FOS by beneficial bacteria, such as Bifidobacterium, leads to the production of short-chain fatty acids (SCFAs). These SCFAs can then influence immune cell function and gut barrier integrity.





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General interaction of FOS with the gut microbiota and host immune system.

Conclusion

Fructo-oligosaccharide DP14 is a long-chain inulin-type fructan with a defined chemical structure and a likely helical conformation in solution and solid states. Its structural elucidation relies on sophisticated analytical techniques such as NMR spectroscopy and X-ray crystallography. The biological effects of FOS DP14 are intertwined with its metabolism by the gut microbiota, leading to the modulation of host signaling pathways, such as the JNK/Jun pathway, and a broader impact on the gut-immune axis. Further research focusing on the



specific conformational and biological properties of FOS with a defined degree of polymerization will be crucial for its potential applications in nutrition and drug development.

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